3-Quinuclidinyl benzilate

准备方法

合成路线和反应条件

[3H]昆尼丁苯甲酸酯的合成涉及苯甲酸与昆尼丁-3-醇的酯化反应。该反应通常需要酸催化剂,并在回流条件下进行。 用氚 ([3H]) 进行放射性标记是在存在催化剂的情况下,用氚气照射化合物进行的 .

工业生产方法

[3H]昆尼丁苯甲酸酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 放射性标记步骤在专门的设施中进行,这些设施配备了安全处理放射性材料的设备 .

化学反应分析

Hydrolysis Reactions

BZ undergoes hydrolysis under acidic or alkaline conditions, yielding two primary metabolites:

Reaction Equation :

Key Findings:

-

Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Optimal in HCl/H₂SO₄ at elevated temperatures .

-

Alkaline Hydrolysis : Base-catalyzed saponification with NaOH/KOH, forming benzilate salt intermediates .

-

Environmental Stability : BZ hydrolyzes slowly in moist air (half-life: 3–4 weeks) but rapidly in aqueous alkali .

Table 1: Hydrolysis Conditions and Products

| Condition | Catalyst | Temperature | Time | Major Products |

|---|---|---|---|---|

| 1M HCl | H⁺ | 80°C | 24 hrs | Benzilic acid, 3-quinuclidinol |

| 0.5M NaOH | OH⁻ | 60°C | 12 hrs | Sodium benzilate, 3-quinuclidinol |

| Ambient moisture | H₂O | 25°C | 3–4 weeks | Partial hydrolysis |

Synthetic Esterification

BZ is synthesized via esterification between benzilic acid and 3-quinuclidinol. A patented industrial method (US3899497A) optimizes this process:

Reaction Mechanism:

-

Transesterification : Methyl benzilate reacts with 3-quinuclidinol in anhydrous heptane.

-

Catalysis : Metallic sodium (7–15 mol%) enhances nucleophilic substitution .

Optimized Parameters :

-

Solvent : n-Heptane (anhydrous)

-

Molar Ratio : 1:1.05 (methyl benzilate : 3-quinuclidinol)

Substitution and Functionalization

The benzilate ester group and quinuclidine nitrogen enable selective substitutions:

Ester Group Reactivity

-

Halogenation : Reacts with PCl₅ or SOCl₂ to form acyl chlorides, enabling further derivatization .

-

Aminolysis : Primary amines displace the quinuclidinyl group, forming benzilamide derivatives .

Quinuclidine Modifications

-

N-Alkylation : Quaternary ammonium salts form via alkyl halide reactions .

-

Oxidation : Controlled oxidation with KMnO₄/H₂SO₄ yields quinuclidine N-oxide .

Metabolic and Environmental Degradation

-

Biotransformation : Hepatic esterases hydrolyze BZ to benzilic acid and 3-quinuclidinol, excreted primarily in urine .

-

Persistence : Stable in soil/water for weeks, posing long-term environmental risks .

Table 3: Metabolic Pathways in Rats

| Parameter | Value | Source |

|---|---|---|

| Plasma Elimination Half-Life | 67.9–96.6 min | |

| Brain Elimination Half-Life | 506.9 ± 359.5 min | |

| Urinary Excretion | >90% within 24 hrs |

Stability Under Extreme Conditions

科学研究应用

[3H]昆尼丁苯甲酸酯广泛应用于科学研究,特别是在化学、生物学和医学领域。其主要应用是研究毒蕈碱乙酰胆碱受体。它用于绘制这些受体在大脑和其他组织中的分布和密度的图谱。 此外,它还用于药理学研究,以了解各种毒蕈碱受体拮抗剂的结合特性和亲和力 .

作用机制

[3H]昆尼丁苯甲酸酯通过与毒蕈碱乙酰胆碱受体结合发挥作用,从而阻断乙酰胆碱的作用。这种结合具有高度特异性,发生在受体活性位点。 该化合物的放射性标记允许使用放射自显影和其他成像技术可视化和量化受体结合 .

相似化合物的比较

类似化合物

阿托品: 另一种毒蕈碱受体拮抗剂,但没有放射性标记。

东莨菪碱: 功能相似,但化学结构不同。

异丙托溴铵: 一种非放射性标记的毒蕈碱拮抗剂,用于呼吸道治疗.

独特性

[3H]昆尼丁苯甲酸酯的独特性在于它用氚进行放射性标记,这使得在受体研究中能够精确跟踪和量化。 这一特点使其成为神经药理学和受体定位研究中不可估量的工具 .

生物活性

3-Quinuclidinyl benzilate (QNB), also known as Agent BZ, is a potent muscarinic cholinergic receptor antagonist. Originally developed in the 1950s as a potential treatment for gastrointestinal conditions, it has since gained notoriety as a chemical warfare agent due to its incapacitating effects on the central nervous system (CNS). This article explores the biological activity of QNB, focusing on its pharmacological properties, toxicokinetics, and implications for research in neurodegenerative diseases.

This compound acts primarily as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It binds reversibly to these receptors, inhibiting the action of acetylcholine, which is crucial for various physiological functions including memory, learning, and autonomic nervous system regulation. QNB exhibits high affinity for mAChRs, particularly the M2 subtype, which plays a significant role in cardiovascular function and neurotransmission in the CNS .

Pharmacological Properties

The pharmacological profile of QNB includes:

- Potency : QNB is one of the most potent anticholinergic agents known, requiring only small doses to induce significant incapacitation .

- Duration of Action : It has a longer duration of action compared to other anticholinergic drugs like atropine, making it particularly effective as a chemical agent .

- Routes of Absorption : The primary route of absorption is through inhalation; however, it can also be absorbed through the skin and gastrointestinal tract .

Toxicokinetics

A study investigating the toxicokinetics of QNB in Wistar rats revealed critical insights into its distribution and elimination:

- Administration : Rats were administered QNB intraperitoneally at doses of 2 mg/kg and 10 mg/kg.

- Concentration Peaks : Plasma concentrations peaked at approximately 3 minutes post-administration (204.5 ± 55.4 ng/ml for 2 mg/kg and 2185.5 ± 465.4 ng/ml for 10 mg/kg) .

- Brain Concentration : The maximal concentration in the brain occurred slightly later than in plasma, with a half-life of approximately 506.9 minutes indicating slow elimination from the brain .

Behavioral Effects

QNB's impact on behavior has been extensively studied:

- Cognitive Impairment : Research has shown that QNB induces cognitive deficits during various learning tasks in animal models. For instance, in water maze tests designed to assess spatial learning and memory retrieval, doses ranging from 0.5 to 5.0 mg/kg resulted in significant impairments .

- Pharmacological Model for Alzheimer's Disease : Due to its ability to induce cognitive deficits similar to those observed in Alzheimer's disease, QNB is utilized as a model compound for studying neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the effects of QNB on animal models:

- Learning and Memory : A study demonstrated that administration of QNB impaired both acquisition and retrieval stages of memory tasks in rats, suggesting its utility in modeling cognitive dysfunctions .

- Toxicological Studies : In toxicokinetic studies, QNB was shown to accumulate in various tissues including the brain, heart, and lungs for extended periods post-exposure, leading to prolonged behavioral effects .

- Behavioral Phases Post-Exposure : Observations noted distinct phases following exposure to incapacitating doses of QNB. Initial phases included discomfort and confusion, progressing to severe motor impairment and restlessness within hours post-exposure .

Summary Table of Key Findings

| Parameter | Findings |

|---|---|

| Mechanism | Competitive antagonist at mAChRs |

| Potency | Highly potent; small doses cause incapacitation |

| Duration of Action | Longer than atropine; prolonged CNS effects |

| Toxicokinetics | Slow elimination from brain; steady concentrations |

| Cognitive Effects | Induces significant impairments in learning tasks |

属性

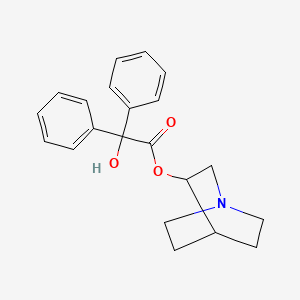

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMITUYOCPPQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Record name | 3-QUINUCLIDINYL BENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894168 | |

| Record name | 3-Quinuclidinyl benzilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-quinuclidinyl benzilate is a colorless liquid, odorless to fruity., Crystals; [Sax] Odorless and nonirritating; [USAMRICD, p. 141] | |

| Record name | 3-QUINUCLIDINYL BENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinuclidinyl benzilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Stable in most solvents ... soluble in propylene glycol, DMSO, and other solvents. | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Decomposition point begins at 170 °C. Complete in 2 hours at 200 °C. Rate of hydrolysis: 25 °C at pH 7.0, about 4 weeks; at pH 9, 16 days, 16 hours; at pH 13, 1.8 minutes. Solid bulk density: 0.51 g/cu cm | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11.6 (Air = 1) | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

BZ is a glycolate anticholinergic compound related to atropine, scopolamine, and hyoscyamine (others). ... Acting as a competitive inhibitor of acetylcholine at postsynaptic and postjunctional muscarinic receptor sites in smooth muscle, exocrine glands, autonomic ganglia, and the brain, BZ decreases the effective concentration of acetylcholine seen by receptors at these sites. Thus, BZ causes peripheral nervous system (PNS) effects that in general are the opposite of those seen in nerve agent poisoning., The agent BZ and other anticholinergic glycolates act as competitive inhibitors of the neurotransmitter acetylcholine neurons (1) at postjunctional muscarinic receptors in cardiac and smooth muscle and in exocrine (ducted) glands and (2) at postsynaptic receptors in neurons. As the concentration of BZ at these sites increases, the proportion of receptors available for binding to acetylcholine decreases and the end organ "sees" less acetylcholine. (One way of visualizing this process is to imagine BZ coating the surface of the end organ and preventing acetylcholine from reaching its receptors.) Because BZ has little to no agonist activity with respect to acetylcholine, high concentrations of BZ essentially substitute a "dud" for acetylcholine at these sites and lead to clinical effects reflective of understimulation of end organs., QNB's pharmacologic activity is similar to other anticholinergic drugs (eg, atropine) but with a much longer duration of action. ... QNB acts by competitively inhibiting muscarinic receptors. Muscarinic receptors primarily are associated with the parasympathetic nervous system, which innervates numerous organ systems, including the eye, heart, respiratory system, skin, gastrointestinal tract, and bladder. Sweat glands, innervated by the sympathetic nervous system, also are modulated by muscarinic receptors. | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Vapors colorless | |

CAS No. |

6581-06-2 | |

| Record name | 3-QUINUCLIDINYL BENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Quinuclidinyl benzilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6581-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 2-3308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BZ | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/bz-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 3-Quinuclidinyl benzilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6581-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

164 °C | |

| Record name | BZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。